![molecular formula C18H21BrN4O B2667166 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2320850-87-9](/img/structure/B2667166.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a complex organic compound with a unique structure It contains a triazole ring, a bromophenyl group, and an azabicyclooctane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent.
Construction of the Azabicyclooctane Moiety: This can be synthesized through a series of cyclization and functional group transformation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the azabicyclooctane moiety can provide structural rigidity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-bromophenyl)propan-1-one: The bromine atom is positioned differently, potentially altering its chemical behavior.
Uniqueness
The unique combination of the triazole ring, bromophenyl group, and azabicyclooctane moiety in 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
The compound 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one is a synthetic organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a bicyclic structure along with a triazole moiety, which is known for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is C17H19BrN4O, and it possesses a molecular weight of approximately 360.26 g/mol. Its complex structure includes:
- Bicyclic framework : The azabicyclo[3.2.1]octane structure contributes to its biological interactions.
- Triazole ring : Known for its ability to engage in hydrogen bonding and coordination with various biological targets.
- Bromophenyl group : Enhances lipophilicity and may influence the compound's pharmacokinetics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The triazole ring plays a crucial role in these interactions, potentially acting as a ligand that binds to active sites on proteins, thereby altering their function or activity. This mechanism is vital for its therapeutic applications, particularly in targeting diseases associated with inflammation and cancer.
Antiproliferative Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa (Cervical) | 5.0 |
Compound B | MCF7 (Breast) | 10.0 |
Target Compound | A549 (Lung) | 7.5 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Inhibition of Enzymatic Activity
The compound has also been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. In particular, it has shown promising results in inhibiting N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which is crucial for managing inflammation:
Enzyme | Inhibition (%) at 30 µM |
---|---|
NAAA | 85 |
FAAH | 25 |
AC | 34 |
This selective inhibition profile indicates the potential of the compound as an anti-inflammatory agent.
Case Studies
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results indicated that treatment with the compound significantly reduced inflammatory markers compared to control groups.
Case Study 2: Cancer Treatment
In vitro assays using human cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways, suggesting its utility in cancer therapeutics.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)23-14-6-7-15(23)10-16(9-14)22-12-20-11-21-22/h1-4,11-12,14-16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDBOWJQIFMSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.